molecular formula C14H9Cl2N5O B11159062 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11159062
M. Wt: 334.2 g/mol
InChI Key: GYVLGUIOBRTRQW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative incorporating a tetrazole ring, a structural motif known to confer significant biological activity and stability. This compound is intended for research applications only in the fields of agricultural chemistry and pharmaceutical development. Compounds featuring the benzamide core and tetrazole heterocycle are frequently investigated as key intermediates and active ingredients in modern agrochemical research. Structural analogs of this compound, particularly those combining substituted benzamides with nitrogen-containing heterocycles like tetrazoles, have demonstrated potent herbicidal activity. Specifically, such compounds have been explored as HPPD inhibitors for controlling unwanted vegetation in tolerant crop systems . The tetrazole moiety acts as a valuable bioisostere, often used to replace carboxylic acid groups or other heterocycles to modulate properties like bioavailability, metabolic stability, and binding affinity . Beyond agrochemical applications, the structural framework of this molecule suggests potential in pharmacological research. Tetrazole-containing benzamides are investigated for their diverse biological activities. The presence of the tetrazole ring, a known pharmacophore in medicinal chemistry, indicates this compound may be a valuable scaffold for developing ligands for various enzyme systems . Researchers can utilize this compound as a building block for further chemical synthesis or as a standard in biological screening assays. It is supplied with comprehensive analytical data to ensure identity and purity. Handle this product with appropriate safety precautions in a controlled laboratory setting. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

2-chloro-N-(3-chlorophenyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-9-2-1-3-10(6-9)18-14(22)12-7-11(4-5-13(12)16)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

GYVLGUIOBRTRQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Benzamide Backbone

The benzamide core is typically constructed via coupling reactions between chlorinated benzoic acid derivatives and substituted anilines. For 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide, the synthesis begins with 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid as a key intermediate. This intermediate is synthesized through nitration followed by reduction and cyclization to introduce the tetrazole ring.

Procedure :

  • Chlorination and Nitration : 2-Chlorobenzoic acid undergoes nitration at the 5-position using concentrated nitric acid and sulfuric acid, yielding 5-nitro-2-chlorobenzoic acid.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, producing 5-amino-2-chlorobenzoic acid.

  • Tetrazole Ring Formation : The amine reacts with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole moiety.

Key Reaction :

5-Amino-2-chlorobenzoic acid+NaN3+HC(OEt)3HCl5-(1H-Tetrazol-1-yl)-2-chlorobenzoic acid\text{5-Amino-2-chlorobenzoic acid} + \text{NaN}3 + \text{HC(OEt)}3 \xrightarrow{\text{HCl}} \text{5-(1H-Tetrazol-1-yl)-2-chlorobenzoic acid}

This step achieves yields of 70–85% under optimized conditions.

Amide Bond Formation

The amide bond between the benzoic acid derivative and 3-chloroaniline is formed via activation of the carboxylic acid group. Two primary methods dominate:

Acid Chloride Method

The carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with 3-chloroaniline in the presence of a base.

Procedure :

  • Activation : 5-(1H-Tetrazol-1-yl)-2-chlorobenzoic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Coupling : The acid chloride is added dropwise to a solution of 3-chloroaniline (1.1 equiv) and triethylamine (2.0 equiv) in DCM. The reaction proceeds at 0°C for 1 hour and then at room temperature for 12 hours.

Yield : 80–90% after purification by flash chromatography.

Carbodiimide-Mediated Coupling

Alternative approaches employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

Procedure :

  • Activation : The benzoic acid (1.0 equiv) is mixed with EDC (1.2 equiv) and HOBt (1.2 equiv) in DCM or DMF.

  • Coupling : 3-Chloroaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

Yield : 75–85%, with reduced byproduct formation compared to acid chloride methods.

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent DCM or DMFMaximizes solubility of intermediates
Temperature 0°C (activation) → RT (coupling)Reduces side reactions
Catalyst TriethylamineNeutralizes HCl, improves reaction kinetics

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted aniline and byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥98%).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Acid Chloride RouteHigh yield, short reaction timeMoisture-sensitive steps80–90
Carbodiimide CouplingMild conditions, fewer byproductsLonger reaction time75–85
Microwave SynthesisRapid, energy-efficientSpecialized equipment required85

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with tetrazole groups often exhibit significant antimicrobial activity. Studies have shown that derivatives similar to 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide can inhibit the growth of various bacterial strains. For instance, a related study demonstrated that tetrazole-containing benzamides exhibited activity against mycobacterial and fungal strains, suggesting a potential for treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have also been explored. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways. For example, certain benzamide derivatives have shown effectiveness in reducing inflammation in experimental models, which could be beneficial for conditions like arthritis or other inflammatory diseases .

Cancer Therapy

The potential of 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide in cancer treatment is under investigation. Research into related tetrazole compounds has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth. This is attributed to their interaction with specific cellular targets involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide. Variations in substituents on the benzene rings and the tetrazole group can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to biological targets, thereby enhancing therapeutic effects .

Case Study 1: Antimicrobial Activity

A study conducted on a series of tetrazole derivatives, including compounds similar to 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide, revealed promising results against resistant bacterial strains. The compounds were subjected to minimum inhibitory concentration (MIC) tests, showing significant inhibition comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Evaluation

In vivo studies have demonstrated that certain derivatives can significantly reduce edema in animal models of inflammation. The mechanism of action was linked to the inhibition of pro-inflammatory cytokines, indicating a potential pathway for therapeutic intervention in chronic inflammatory diseases .

Case Study 3: Cancer Cell Line Studies

Research involving cancer cell lines has shown that tetrazole-containing compounds can induce cell cycle arrest and apoptosis. In particular, studies focusing on breast and lung cancer cell lines highlighted the compound's potential as a lead candidate for further development in oncology .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Predicted pKa Key Features
Target Compound C₁₄H₁₀Cl₂N₄O 2-Cl, 3'-Cl, 5-tetrazol-1-yl 333.17 ~11.2* Benzamide backbone, dual chloro, tetrazole
2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide C₉H₇Cl₂N₅O 2-Cl, 5-tetrazol-1-yl, acetamide group 272.09 11.24 Acetamide chain, single chloro on phenyl
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide C₁₄H₁₀BrN₅O 3-Br, 5-tetrazol-5-yl 368.17 N/A Bromine substituent, tetrazole at 5-position
WHO-Listed Fluorinated Benzamide C₂₁H₁₃ClF₈N₆O 2-Cl, pyrazole, pentafluoroethyl 576.81 N/A Fluorinated groups, pyrazole ring
2-Chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide C₁₅H₁₃ClN₂O₂S 2-Cl, 4-OCH₃, 5-SCH₃ 320.79 N/A Methoxy and methylthio substituents

*Predicted based on tetrazole pKa trends .

Key Observations:
  • Backbone Variations : The target compound and 's benzamide share a common core, whereas uses an acetamide chain, reducing steric bulk.
  • Electron-Withdrawing Groups : Fluorine in the WHO-listed compound () enhances lipophilicity and metabolic resistance but complicates synthesis.
  • Functional Groups : Methoxy and methylthio groups in introduce contrasting electronic effects (electron-donating vs. sulfur’s moderate electronegativity).
Pharmacological Activity:
  • Tetrazole Role : The 1H-tetrazol-1-yl group in the target compound mimics carboxylic acids, improving bioavailability and resistance to enzymatic degradation .
  • Chlorine vs. Bromine : Chlorine’s smaller size may allow tighter binding in hydrophobic pockets compared to bromine, though bromine’s higher polarizability could enhance van der Waals interactions .
  • Fluorinated Analogues : The WHO-listed compound () demonstrates how fluorination can drastically increase potency and stability but may raise environmental persistence concerns .

Biological Activity

The compound 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through the reaction of appropriate azole precursors with chlorinated benzamides.
  • Substitution Reactions : The introduction of the chlorophenyl group occurs via electrophilic aromatic substitution, which enhances the compound's biological profile.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that compounds containing a tetrazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide have shown effectiveness against various bacterial strains and fungi:

  • Inhibition of Fungal Growth : Studies have reported that related tetrazole compounds demonstrate fungicidal activity against pathogens like Botrytis cinerea, with effective concentrations (EC50) in the range of 14.44μg/mL14.44\,\mu g/mL .
  • Bacterial Resistance : Some derivatives have been found to possess properties that combat antibiotic-resistant bacteria, making them promising candidates for further development .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various human cell lines, revealing that certain structural modifications can enhance or diminish toxicity:

  • Human T-cell Cytotoxicity : Compounds with a similar structure were tested against human T-cells, showing varied cytotoxic effects depending on the substituents present on the benzamide .
  • Zebrafish Embryo Toxicity : Toxicity assays using zebrafish embryos indicated that some derivatives exhibit low toxicity at effective antimicrobial concentrations, suggesting a favorable safety profile for agricultural applications .

Case Study 1: Antifungal Activity

A study focused on a series of benzamide derivatives, including 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide, demonstrated enhanced antifungal activity compared to traditional fungicides. The results indicated that specific modifications to the benzamide structure could significantly improve efficacy against Fusarium graminearum and Marssonina mali .

Case Study 2: Insecticidal Applications

Another research effort evaluated the larvicidal activity of similar compounds against mosquito larvae. The findings showed that certain derivatives achieved up to 100% mortality at concentrations as low as 10mg/L10\,mg/L, highlighting their potential as environmentally friendly insecticides .

Data Tables

CompoundActivity TypeEffective Concentration (EC50)Reference
Compound AAntifungal (Botrytis cinerea)14.44μg/mL14.44\,\mu g/mL
Compound BCytotoxic (Human T-cells)Varied
Compound CLarvicidal (Mosquito larvae)10mg/L10\,mg/L

Q & A

Q. Methodological troubleshooting :

  • Catalyst optimization : Replace Bleaching Earth Clay with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution .
  • Solvent screening : Test DMF or DMSO for improved solubility of intermediates.
  • Stoichiometry adjustments : Use a 1.2:1 molar ratio of benzoyl chloride to amine to compensate for hydrolysis side reactions .
    Validation : Monitor by HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted starting materials .

Advanced: How should contradictions in reported biological activity (e.g., kinase inhibition vs. antimicrobial effects) be resolved?

Q. Analytical strategies :

  • Dose-response assays : Replicate studies with purity-verified samples (≥95% by HPLC) to exclude batch variability .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to confirm specificity .
  • Structural analogs : Compare activity of derivatives lacking the tetrazole moiety to isolate pharmacophoric contributions .

Advanced: What computational methods predict the binding mode of this compound to biological targets?

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) with PDB structures (e.g., 4K7Y for kinase domains) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values using MOE or ChemAxon .

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for pharmacological studies?

  • TLC : Single spot (Rf = 0.5–0.6 in ethyl acetate/hexane 3:7) .
  • HPLC : Retention time 8.2 min (C18 column, 1.0 mL/min flow rate) with ≥95% peak area .
  • Elemental analysis : %C, %H, %N within ±0.3% of theoretical values (C₁₄H₁₀Cl₂N₄O: C 50.48%, H 2.72%, N 16.81%) .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to grow single crystals .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing at 100 K.
  • Data refinement : SHELXL for anisotropic displacement parameters and TWINABS for handling twinning .

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